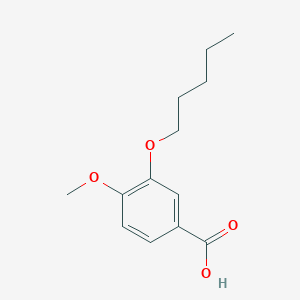
4-Methoxy-3-pentyloxybenzoic acid
Cat. No. B8462968
M. Wt: 238.28 g/mol
InChI Key: SSDYRPQVNTWXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06017919
Procedure details


Pentyl 4-methoxy-3-pentyloxybenzoate (17.4 g, 0.056 mol) was dissolved in methanol (85 ml). A 1N aqueous sodium hydroxide solution (85 ml, 0.085 mol, 1.5 eq) was added, and the mixture was refluxed under heating for 1.5 hours. This reaction mixture was cooled to room temperature, and washed with n-hexane (100 ml). A 10% aqueous hydrochloric acid solution (ca. 120 ml) was added to the aqueous layer under ice-cooling to make the same acidic. This was extracted twice with ethyl acetate (220 ml). The organic layers were combined, washed with saturated brine (400 ml) and dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by recryst azation from ethyl acetate to give 4-methoxy-3-pentyloxybenzoic acid (10.7 g, 79.6%) as colorless crystals.
Name
Pentyl 4-methoxy-3-pentyloxybenzoate
Quantity
17.4 g
Type
reactant
Reaction Step One



Yield
79.6%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([O:9]CCCCC)=[O:8])=[CH:5][C:4]=1[O:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[O:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:1.2|
|
Inputs


Step One
|
Name
|
Pentyl 4-methoxy-3-pentyloxybenzoate
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C(=O)OCCCCC)C=C1)OCCCCC
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 1.5 hours
|
|
Duration
|
1.5 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with n-hexane (100 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 10% aqueous hydrochloric acid solution (ca. 120 ml) was added to the aqueous layer under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This was extracted twice with ethyl acetate (220 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated brine (400 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The drying agent was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by recryst azation from ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C(=O)O)C=C1)OCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.7 g | |
| YIELD: PERCENTYIELD | 79.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
